Methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate
Description
Methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 4, a 2-methylphenyl group at position 3, and a methyl ester at position 3. Its molecular formula is C₁₂H₁₂N₂O₂S (corrected from , which erroneously lists C₁₆H₁₇N₃O; this discrepancy may reflect a database error). The compound has a monoisotopic mass of 267.13718 Da and an InChIKey identifier of RZVQWKDADZGHEC-WOJGMQOQSA-N .
Properties
IUPAC Name |
methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-8(7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVHCCQSRGQEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=C2N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1463500-53-9 | |
| Record name | methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Overview
Methyl 4-amino-3-(2-methylphenyl)-1,2-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This compound features an amino group, a methylphenyl group, and a carboxylate ester group attached to the thiazole ring, positioning it as a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The amino group facilitates hydrogen bonding with active sites on enzymes or receptors, while the thiazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate enzyme activity and influence various biological pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 19 μg/mL |
| Candida albicans | ≤0.25 μg/mL |
| Listeria monocytogenes | 16 μg/mL |
These findings suggest that the compound may serve as a potent agent against both Gram-positive and Gram-negative bacteria as well as certain fungal pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HepG-2 (liver cancer) | < 10 |
| A-431 (skin cancer) | < 15 |
These results demonstrate the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives of thiazole compounds, including this compound, showed broad-spectrum antimicrobial activity. The study highlighted its effectiveness against resistant strains of bacteria, emphasizing the need for further exploration in clinical settings .
- Anticancer Research : A recent investigation into the anticancer properties of thiazole derivatives noted that this compound exhibited promising results against specific cancer cell lines. The study focused on its ability to induce apoptosis and inhibit cell cycle progression .
Comparison with Similar Compounds
Key Observations:
Aromatic Substituent Effects: The 2-methylphenyl group in the target compound introduces steric hindrance compared to the 4-fluorophenyl group in the ethyl analog. The phenyl group in the thiophene derivative (Table 1, row 3) lacks the methyl or fluorine substituents, reducing steric and electronic complexity .
Ester Group Influence :
- The methyl ester in the target compound may confer lower solubility in polar solvents compared to the ethyl ester analog. Ethyl esters generally exhibit higher lipophilicity, which could enhance membrane permeability in biological systems .
The absence of literature on the target compound highlights a gap in research, contrasting with structurally characterized analogs like those refined using SHELX software (e.g., related small-molecule crystallography) .
Substituent variations could modulate target selectivity or potency .
Preparation Methods
α-Bromination of β-Ethoxyacrylamide Intermediate
- Starting from (E)-N-(2-methylphenyl)-3-ethoxyacrylamide, the key intermediate is subjected to α-bromination.
- Reagent: N-bromosuccinimide (NBS).
- Conditions: Low temperature (-10 to 0 °C) initially, then warmed to room temperature (20-22 °C) for 3 hours.
- Solvent: 1,4-dioxane and water mixture.
This step introduces a bromine atom selectively at the α-position of the acrylamide, activating it for subsequent cyclization.
One-Pot Cyclization with Thiourea
- Thiourea is added to the α-brominated intermediate.
- The reaction mixture is heated to approximately 80 °C for 2 hours.
- This step induces cyclization, forming the thiazole ring by nucleophilic attack of sulfur and nitrogen atoms from thiourea on the brominated intermediate.
Post-Cyclization Treatment
- After cooling, concentrated ammonium hydroxide is added dropwise.
- The mixture is concentrated under vacuum to half volume and cooled to 0-5 °C.
- The solid product is collected by vacuum filtration, yielding the 2-aminothiazole-5-carboxylate derivative.
This method has been reported to give high isolated yields (around 86%) for 2-aminothiazole-5-carboxamide analogues, which are structurally related to the target compound.
Alternative Synthetic Routes
Amino Acid-Derived Thiazole Synthesis
- Starting from amino-protected amino acids, conversion to amides followed by thioamide formation and cyclization yields bis-protected thiazoles.
- Calcium carbonate is used to neutralize hydrobromic acid generated during the reaction, improving yields and simplifying purification.
- Final deprotection steps yield amino-substituted thiazole derivatives.
Though this method is more complex, it allows for stereochemical control and incorporation of amino acid-derived substituents.
Industrial Scale Considerations
- Large-scale production may use automated reactors and continuous flow processes to ensure consistent yield and purity.
- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for scalability.
- Continuous flow methods enhance safety and reproducibility in handling bromination and thiourea cyclization steps.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-Bromination of β-ethoxyacrylamide | N-bromosuccinimide, 1,4-dioxane/H2O, -10 to 22 °C, 3 h | ~86% (related compounds) | Chemoselective bromination at α-position |
| 2 | Cyclization with thiourea | Thiourea, 80 °C, 2 h | High yield | Formation of 2-aminothiazole ring |
| 3 | Ammonium hydroxide treatment | Conc. NH4OH, vacuum concentration, 0-5 °C | Solid isolation | Purification by filtration |
| 4 | Optional deprotection (if needed) | Acid or base treatment | Variable | For amino acid-derived thiazoles |
Research Findings and Analysis
- The α-bromination followed by thiourea cyclization is a robust, high-yielding method for synthesizing 2-aminothiazole derivatives.
- Use of mixed solvent systems (dioxane/water) and controlled temperature profiles are critical for selectivity and yield.
- The method avoids multi-step purifications by enabling one-pot synthesis.
- Alternative amino acid-derived methods provide stereochemical diversity but may suffer from partial racemization during aromatization.
- Industrial adaptations focus on automation and continuous flow to enhance safety and scalability.
Q & A
Q. Optimization Strategies :
- Temperature Control : Elevated temperatures (80–120°C) improve cyclization efficiency but require monitoring to avoid decomposition .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .
Q. Example Reaction Conditions Table :
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclization | Thiourea, CS₂ | DMF | 100 | 65 | 90 |
| Esterification | MeOH, H₂SO₄ | MeOH | Reflux | 75 | 88 |
| Amination | NH₃, EtOH | EtOH | 60 | 70 | 92 |
How is the structural characterization of this compound performed using spectroscopic and chromatographic methods?
Basic Research Question
Spectroscopic Analysis :
Q. Chromatographic Validation :
- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min .
- TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane = 1:1) .
What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?
Advanced Research Question
Crystallographic Challenges :
- Disorder : Methylphenyl or ester groups may exhibit positional disorder.
- Twinned Data : Common in thiazole derivatives due to symmetry.
Q. Refinement Strategies :
Q. Example Refinement Parameters Table :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| Flack x parameter | 0.02(3) |
| Twin fraction | 0.34 |
How can molecular docking predict the biological activity of derivatives of this compound?
Advanced Research Question
Methodology :
Target Selection : Identify receptors (e.g., kinases, GPCRs) with PDB structures relevant to thiazole bioactivity .
Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., Gaussian09) and assign partial charges (AM1-BCC) .
Docking Software : AutoDock Vina or Glide for binding affinity calculations.
Analysis : Focus on hydrogen bonds (e.g., NH₂ with Asp86), hydrophobic interactions (methylphenyl with Leu123), and docking scores (ΔG < -8 kcal/mol indicates strong binding) .
Case Study : Derivatives of similar thiazole-carboxylates showed nanomolar IC₅₀ against EGFR kinase due to π-π stacking with Phe723 .
What in silico methods are employed to analyze the electronic properties and reactivity of this thiazole derivative?
Advanced Research Question
Computational Approaches :
- DFT Calculations : B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (e.g., 4.2 eV indicates nucleophilic attack at C5) .
- Molecular Electrostatic Potential (MEP) : Visualizes electrophilic regions (e.g., ester carbonyl) for reaction site prediction.
- ADMET Prediction : SwissADME for bioavailability (LogP ~2.5) and CYP450 inhibition risks .
Q. Example Electronic Properties Table :
| Property | Value |
|---|---|
| HOMO (eV) | -6.3 |
| LUMO (eV) | -2.1 |
| Dipole Moment (Debye) | 3.8 |
| Polar Surface Area (Ų) | 75.6 |
What are the common impurities encountered during synthesis, and how are they identified and separated?
Basic Research Question
Common Impurities :
Uncyclized Intermediate : Detected via TLC (Rf = 0.60 in ethyl acetate/hexane).
Oxidation Byproducts : Sulfoxide derivatives identified by MS (m/z +16).
Ester Hydrolysis : Free carboxylic acid (HPLC retention time ~6.5 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
